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Compound of Interest

Compound Name: Cycloprop-2-yn-1-one

Cat. No.: B15173716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cyclopropenones are highly strained, three-membered cyclic ketones that serve as versatile

building blocks in organic synthesis. Their inherent ring strain allows for a variety of ring-

opening and cycloaddition reactions, providing access to a wide array of complex molecular

architectures. In recent years, organocatalysis has emerged as a powerful strategy to control

the reactivity of cyclopropenones, enabling the development of novel, stereoselective

transformations under mild conditions. These methods are of significant interest to the

medicinal chemistry and drug development communities for the construction of novel scaffolds.

This document provides detailed application notes and experimental protocols for key

organocatalytic transformations of cyclopropenones, focusing on synthetically valuable [3+2]

annulation reactions.

Application Note 1: Phosphine-Catalyzed
Asymmetric Dearomative [3+2] Annulation of
Benzimidazoles with Cyclopropenones
This protocol describes the enantioselective synthesis of dearomatized heterocyclic products

through a phosphine-catalyzed [3+2] annulation of benzimidazoles with cyclopropenones. This

transformation provides a direct route to chiral polycyclic scaffolds, which are of interest in
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medicinal chemistry. The reaction proceeds with high yields and excellent enantioselectivity

using a commercially available chiral phosphine catalyst.

Quantitative Data Summary
Entry

Cycloprope
none (R)

Benzimidaz
ole (R')

Product Yield (%)[1] ee (%)[1]

1 Ph 5-NO2 98 99

2 4-MeC6H4 5-NO2 95 98

3 4-FC6H4 5-NO2 96 99

4 2-Naphthyl 5-NO2 92 97

5 Ph 5-CF3 93 98

Experimental Protocol
General Procedure for the Phosphine-Catalyzed Asymmetric Dearomatization Annulation:[1]

To a Schlenk tube equipped with a magnetic stir bar, add cyclopropenone (0.3 mmol, 1.5

equiv), (S,S)-P8 catalyst (5.5 mg, 0.01 mmol, 5 mol%), and 4Å molecular sieves (200 mg).

Evacuate the tube and backfill with argon. Repeat this process three times.

Add a solution of the corresponding benzimidazole (0.2 mmol, 1.0 equiv) in anhydrous tert-

butyl methyl ether (MTBE) (1.0 mL) via syringe under an argon atmosphere.

Stir the resulting mixture at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water (1 mL).

Extract the aqueous phase with dichloromethane (DCM) (3 x 10 mL).

Combine the organic layers and wash with brine.
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Dry the combined organic layer over anhydrous Na2SO4, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

product.

Proposed Catalytic Cycle
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Phosphine-Catalyzed [3+2] Annulation of Cyclopropenones with Benzimidazoles

Catalytic Cycle Legend
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Caption: Proposed catalytic cycle for the phosphine-catalyzed [3+2] annulation.
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Application Note 2: Triphenylphosphine-Catalyzed
Dearomative [3+2] Cycloaddition of Benzoxazoles
with a Cyclopropenone
This application note details a triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of

benzoxazoles with 1,2-diphenylcyclopropenone. This reaction provides an efficient route to

benzopyrrolo-oxazolone derivatives. The use of a simple and inexpensive organocatalyst

makes this method attractive for organic synthesis.

Quantitative Data Summary
Entry

Benzoxazole
Substituent

Product Yield (%)[2][3]

1 5-OMe 97

2 H 96

3 5-Cl 60 (at 70 °C)

4 5-Br 58 (at 70 °C)

5 5-NO2 56 (at 70 °C)

6 6-Me 90

7 7-Me 88

Experimental Protocol
General Procedure for the Triphenylphosphine-Catalyzed Dearomative [3+2] Cycloaddition:[2]

[3]

To a vial, add 1,2-diphenylcyclopropenone (0.2 mmol, 1.0 equiv), the corresponding

benzoxazole (0.6 mmol, 3.0 equiv), and triphenylphosphine (6.5 mg, 0.025 mmol, 12.5

mol%).

Add chloroform (0.5 mL) as the solvent.

Stir the reaction mixture at 25 °C (or 70 °C for less reactive substrates) for 15 hours.
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Monitor the reaction by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Proposed Reaction Pathway
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Triphenylphosphine-Catalyzed [3+2] Cycloaddition
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Caption: Proposed pathway for the triphenylphosphine-catalyzed cycloaddition.
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Application Note 3: Organocatalytic C-C Bond
Activation of Cyclopropenones for Ring-Opening
Formal [3+2] Cycloaddition with Isatins
This protocol outlines the organocatalytic C-C bond activation of cyclopropenones for a formal

[3+2] cycloaddition with isatins. This reaction provides access to spirooxindole frameworks,

which are prevalent in many biologically active compounds. Notably, the regioselectivity of the

reaction can be controlled by the choice of the Lewis base catalyst.

Quantitative Data Summary (DMAP Catalyzed)
Entry

Cyclopropeno
ne (R1, R2)

Isatin (R3) Product Yield (%)

1 Ph, Ph H 85

2 Ph, Ph 5-Me 82

3 Ph, Ph 5-Cl 78

4
4-MeC6H4, 4-

MeC6H4
H 80

5 Ph, Me H 75

Experimental Protocol
General Procedure for the DMAP-Catalyzed [3+2] Cycloaddition:

To a solution of cyclopropenone (0.2 mmol) and isatin (0.24 mmol) in a suitable solvent (e.g.,

CH2Cl2, 1.0 mL), add 4-(dimethylamino)pyridine (DMAP) (0.02 mmol, 10 mol%).

Stir the mixture at room temperature for the time indicated by TLC monitoring.

After completion of the reaction, concentrate the mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to give the corresponding

spirooxindole product.
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Logical Relationship of Catalyst-Controlled
Regioselectivity
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Caption: Catalyst control over the regioselectivity of the [3+2] cycloaddition.

Application Note 4: Organocatalyzed [3+2]
Annulation of Cyclopropenones and β-Ketoesters
This application note describes a direct approach to highly substituted butenolides with a

quaternary center via an organocatalyzed [3+2] annulation of cyclopropenones and β-

ketoesters. This transformation is valuable for the synthesis of complex natural products and

pharmaceuticals containing the butenolide motif.

Quantitative Data Summary
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Entry
Cyclopropeno
ne (R1, R2)

β-Ketoester
(R3, R4)

Product Yield (%)[4][5]

1 Ph, Ph Me, Et 82

2 Ph, Ph Et, Et 78

3
4-MeC6H4, 4-

MeC6H4
Me, Et 75

4 Ph, Ph Ph, Me 72

5 Ph, Me Me, Et 68

Experimental Protocol
General Procedure for the [3+2] Annulation of Cyclopropenones and β-Ketoesters:[4][5]

To a mixture of the cyclopropenone (0.2 mmol) and the β-ketoester (0.3 mmol) in a suitable

solvent (e.g., toluene, 1.0 mL), add the organocatalyst (e.g., a tertiary amine like DBU, 0.02

mmol, 10 mol%).

Stir the reaction mixture at the indicated temperature (e.g., 80 °C) until the starting material

is consumed, as monitored by TLC.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the

substituted butenolide.

Experimental Workflow
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Workflow for [3+2] Annulation with β-Ketoesters
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Caption: General experimental workflow for the synthesis of substituted butenolides.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15173716?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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